3-Propylidene-2-heptanone
Description
3-Propylidene-2-heptanone is a branched ketone characterized by a seven-carbon chain with a ketone group at position 2 and a propylidene substituent (CH₂CH₂CH₂) at position 2. Its molecular structure (C₁₀H₁₆O) distinguishes it from simpler aliphatic ketones like 2-heptanone (C₇H₁₄O) and 3-heptanone (C₇H₁₄O). The propylidene group introduces steric effects and electronic modifications, influencing its physical properties (e.g., boiling point, solubility) and reactivity.
Properties
CAS No. |
32064-70-3 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(3E)-3-propylideneheptan-2-one |
InChI |
InChI=1S/C10H18O/c1-4-6-8-10(7-5-2)9(3)11/h7H,4-6,8H2,1-3H3/b10-7+ |
InChI Key |
RPFLFIMXXWUZCL-JXMROGBWSA-N |
Isomeric SMILES |
CCCC/C(=C\CC)/C(=O)C |
Canonical SMILES |
CCCCC(=CCC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylidene-2-heptanone can be achieved through several methods. One common approach involves the aldol condensation of heptanal with propanal in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which undergoes dehydration to yield the desired ketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Propylidene-2-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the reagents used.
Scientific Research Applications
3-Propylidene-2-heptanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Propylidene-2-heptanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Propylidene-2-heptanone with structurally related ketones, emphasizing molecular properties, applications, and safety profiles. Data are synthesized from the provided evidence and extrapolated based on structural similarities:
Key Findings:
Structural Impact on Physical Properties: The propylidene group in this compound increases molecular weight and boiling point compared to simpler heptanones. This aligns with trends in branched ketones, where bulkier substituents elevate boiling points due to reduced volatility . The compound’s solubility profile is expected to resemble 2-heptanone and 3-heptanone, favoring organic solvents over water.
This is analogous to observations in substituted phthalides and chalcone derivatives, where substituents modulate reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
